molecular formula C7H9NOS B1199391 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one CAS No. 82633-79-2

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one

Cat. No. B1199391
CAS RN: 82633-79-2
M. Wt: 155.22 g/mol
InChI Key: PZOGAKOZVSTZSO-UHFFFAOYSA-N
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Description

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one (MTI) is a biocide . It has a molecular formula of C7H9NOS . It is known to cause contact dermatitis and is also sensitive to BIT . It is extensively used in the cosmetic industry as a preservative .


Synthesis Analysis

The synthesis of isothiazolinones, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, is typically achieved by the ring-closure of 3-mercaptopropanamides . These are produced from acrylic acid via the 3-mercaptopropionic acid . The ring-closure of the thiol-amide is usually effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one is represented by the formula C7H9NOS . It has an average mass of 155.217 Da and a monoisotopic mass of 155.040482 Da .


Chemical Reactions Analysis

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one is used as an antimicrobial preservative for the analysis of Ochratoxin A in spices using clean-up tandem immunoassay columns followed by confirmation by high-performance liquid chromatography technique . It is also used in non-formalin products for wallpaper adhesives using gas chromatography technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one include a molecular formula of C7H9NOS, an average mass of 155.217 Da, and a monoisotopic mass of 155.040482 Da .

Scientific Research Applications

  • Skin Sensitization : The skin sensitizing potency of 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one and similar biocides was assessed using the murine local lymph node assay. This study showed that 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one can be a potent skin sensitizer (Botham et al., 1991).

  • Food Packaging Material Analysis : A study focused on the determination of isothiazolinone biocides, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, in adhesives used for food packaging materials. A three-phase hollow-fiber liquid-phase microextraction combined with HPLC-UV was used for this purpose (Rosero-Moreano et al., 2014).

  • Wastewater Treatment : The electrochemical degradation of Methylisothiazolinone (2-methyl-4-isothiazolin-3-one) in wastewater treatment was investigated. This study included analysis of kinetics, energy efficiency, and degradation pathways (Wang et al., 2019).

  • Allergic Reactions : Research has also been conducted on allergic reactions to isothiazolinone derivatives, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, particularly in relation to cosmetics (Morren et al., 1992).

  • Microbiocide Synthesis and Bioactivity : The synthesis and antimicrobial activity of isothiazolinone derivatives, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, were explored. These compounds have shown efficacy against various bacteria and fungi (Xu et al., 2011).

  • Chemical Synthesis : Studies have been conducted on the general synthesis of isothiazolin-3-ones from 3,3′-dithiodipropionamides, providing insight into the chemical properties and potential applications of these compounds (Lewis et al., 1971).

  • Fungal Infection Control in Aquaculture : The effectiveness of 2-Methyl-4-isothiazolin-3-one against fungal infections in aquaculture was compared with bronopol, a common anti-fungal agent. The study focused on its toxicity and efficacy in controlling infections in fish eggs (Oono et al., 2008).

  • Biocide Delivery System : Aerogels of chemo-enzymatically oxidized fenugreek gum were evaluated as a delivery system for isothiazolinone biocides, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one. This study explored the potential of this system for various industrial and biomedical applications (Silvetti et al., 2018).

  • Skin Sensitization Risk Assessment : Comparative evaluation of 3 isothiazolinone biocides, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, was conducted to assess the risk of skin sensitization. This study helps in understanding the safety and potential allergenic effects of these compounds (Basketter et al., 1999).

Safety And Hazards

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one is a skin sensitizer known to cause contact dermatitis and allergy . It is extensively used in the cosmetic industry as a preservative . Prolonged exposure to it may lead to neuronal death and inhibition of neurite outgrowth .

properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-8-7(9)5-3-2-4-6(5)10-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOGAKOZVSTZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032433
Record name Promexal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one

CAS RN

82633-79-2
Record name 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one
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Record name Promexal
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Record name 2,3,5,6-tetrahydro-2-methyl-2H-cyclopenta[d]-1,2-thiazol-3-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-4,5-TRIMETHYLENE-4-ISOTHIAZOLIN-3-ONE
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Synthesis routes and methods

Procedure details

5 g of 2-(N-methylcarbamoyl)cyclopentanone are dissolved in 100 cc of anhydrous ethanol saturated by anhydrous HCl gas. Into this solution, cooled to 0° C., there is passed for 5 hours a current of H2S and HCl gas. After having de-gassed the reaction mixture, there is added, with agitation, 0.5 molar equivalent of sodium metaperiodate fixed on acidic alumina (Al2O3), the temperature being maintained at 0° C. One-half hour later the reaction mixture is filtered. The filtrate is concentrated under reduced pressure. The residue is taken up in a 1:1 mixture of ethyl acetate and water. The pH of the aqueous solution is then adjusted, with agitation, to about 6 by the addition of sodium bicarbonate. The aqueous phase is decanted, then extracted with chloroform. The chloroform phase is then dried on sodium sulfate, and concentrated. On evaporation, an amorphous white solid, melting at 111° C. is obtained. Mass spectroscopy gives the expected relative peak at m/e: 155 (C7H9NOS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5-trimethylene-4-isothiazolin-3-one

Citations

For This Compound
43
Citations
PA Botham, J Hilton, CD Evans, D Lees… - Contact …, 1991 - Wiley Online Library
The relative skin‐sensitizing potency of 3 biocides, 5‐chloro‐2‐methyl‐4‐isothiazolin. one the major active ingredient in Kathon® CG). 1,2‐benzisothiazolin‐3‐one and 2‐ethyl‐4,…
Number of citations: 65 onlinelibrary.wiley.com
W Miszkiewicz, P Woszczynski… - Journal of Liquid …, 1995 - Taylor & Francis
An HPLC procedure was developed for the determination of 2 Methyl 4,5-trimethylene-4-isothothiazolin-3-one in water-oil emulsions. The analytical procedure consists of the extraction …
Number of citations: 1 www.tandfonline.com
UF Friis, T Menné, MA Flyvholm, JPE Bonde… - Contact …, 2014 - Wiley Online Library
Background In recent years, a steep increase in the frequency of occupational contact allergy to isothiazolinones has been reported from several E uropean countries. Objective To …
Number of citations: 69 onlinelibrary.wiley.com
A Herman, O Aerts, L de Montjoye… - Journal of the …, 2019 - Wiley Online Library
Allergic contact dermatitis ( ACD ) from isothiazolinones has frequently been described in the literature. Following an epidemic of sensitization to methylchloroisothiazolinone/…
Number of citations: 121 onlinelibrary.wiley.com
M Allsopp, A Walters, D Santillo - 2005 - greenpeace.to
This series of short factsheets is intended to provide background information on the properties of four key antimicrobial chemicals reported to be used in preparations and articles …
Number of citations: 3 www.greenpeace.to
DW Roberts, AO Aptula, G Patlewicz - Chemical Research in …, 2007 - ACS Publications
This article presents an overview of electrophilic reaction mechanisms relevant to skin sensitization, with reference to a published skin sensitization test data set for 106 chemicals. …
Number of citations: 160 pubs.acs.org
CJ Le Coz, P Caussade, A Bottlaender… - Dictionary of Contact …, 2021 - Springer
Chloromethylisothiazolinone, 5-Chloro-2-methyl-4-isothiazolin-3-one, MCI CAS Registry Number [26172-55-4] MCI is mainly associated with methylisothiazolinone for its bactericidal …
Number of citations: 0 link.springer.com
TE Cloete - essebi-legionella.com
Industries control unwanted biofilms, with varying degrees of success, by using biocides (13). The use of biocides, especially chlorine, in water reticulation and heat exchange systems …
Number of citations: 7 www.essebi-legionella.com
W Paulus - 2005 - books.google.com
The book presents a comprehensive discussion of the most common microbicides (approx. 300) used for the protection of materials and processes against biodeterioration. The …
Number of citations: 256 books.google.com
N Voulvoulis, MD Scrimshaw, JN Lester - Chemosphere, 1999 - Elsevier
Analytical procedures for the determination of nine organic booster biocides which are currently licensed for use in marine antifouling paints, and are thought likely to occur at …
Number of citations: 61 www.sciencedirect.com

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